Cas no 2229166-56-5 (2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine)

2-(4-Chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine is a fluorinated aromatic amine derivative with a nitro and chloro substitution pattern on the phenyl ring. Its trifluoropropylamine moiety enhances its reactivity and potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups (nitro and chloro) may facilitate nucleophilic aromatic substitution reactions, while the trifluoromethyl group can improve metabolic stability in bioactive compounds. This compound is particularly valuable in the development of specialized fine chemicals, offering a versatile scaffold for further functionalization. Its structural features make it suitable for applications in medicinal chemistry and material science, where precise molecular modifications are required.
2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine structure
2229166-56-5 structure
Product Name:2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine
CAS No:2229166-56-5
MF:C9H8ClF3N2O2
MW:268.620231628418
CID:6228110
PubChem ID:165850674
Update Time:2025-10-31

2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine
    • EN300-1958329
    • 2229166-56-5
    • Inchi: 1S/C9H8ClF3N2O2/c10-5-1-2-6(8(3-5)15(16)17)7(4-14)9(11,12)13/h1-3,7H,4,14H2
    • InChI Key: AUNBJFXFFLTBGX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])C(C(F)(F)F)CN

Computed Properties

  • Exact Mass: 268.0226397g/mol
  • Monoisotopic Mass: 268.0226397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine

Introduction to 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 2229166-56-5)

2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 2229166-56-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound incorporates both halogenated aromatic rings and fluorinated aliphatic chains, which contribute to its distinct reactivity and utility in various chemical transformations.

The presence of a 4-chloro-2-nitrophenyl substituent in the molecule imparts a high degree of electronic unsaturation and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceutical molecules. Additionally, the 3,3,3-trifluoropropan-1-amine moiety introduces fluorine atoms, which are well-known for their ability to enhance metabolic stability and binding affinity in drug candidates. These structural features make 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine a promising building block for the development of novel therapeutic agents.

In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. The compound CAS No. 2229166-56-5 exemplifies this trend, as its structure combines both chloro and nitro substituents with a fluorinated amine group, offering a versatile platform for further chemical modifications.

One of the most compelling aspects of 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies that minimize side effects and improve patient outcomes. The structural features of this compound make it an attractive candidate for further exploration in this area.

Recent studies have demonstrated the efficacy of halogenated aromatic compounds in modulating kinase activity. The 4-chloro-2-nitrophenyl group in CAS No. 2229166-56-5 can serve as a key pharmacophore for binding to kinase active sites, while the fluorinated amine moiety can enhance solubility and metabolic stability. These properties make it a valuable scaffold for drug discovery efforts aimed at developing novel kinase inhibitors.

Another area where 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine shows promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and inhibiting viral enzymes or proteins can disrupt their life cycle. The compound's unique structural features may allow it to interact with viral targets in ways that conventional antiviral drugs cannot. This opens up new possibilities for designing more effective treatments against viral infections.

The synthesis of CAS No. 2229166-56-5 involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the 4-chloro-2-nitrophenyl group followed by its reaction with a trifluoropropylamine derivative under controlled conditions. The resulting product can then be further functionalized to produce more complex derivatives with tailored properties.

In conclusion, 2-(4-chloro-2-nitrophenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 2229166-56-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive intermediate for synthesizing kinase inhibitors and antiviral agents. As research continues to uncover new applications for fluorinated compounds, CAS No 2229166 -56 -5 will undoubtedly play an important role in advancing therapeutic strategies across multiple disease areas.

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